8-(Benzyloxy)-2-methylquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of “8-(Benzyloxy)-2-methylquinoline” is not explicitly provided in the sources retrieved .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "8-(Benzyloxy)-2-methylquinoline" .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “8-(Benzyloxy)-2-methylquinoline” are not provided in the sources retrieved .
Scientific Research Applications
Antimicrobial Activities
The compound has been synthesized and evaluated for its antimicrobial activities . It has shown significant growth inhibitory activity against a variety of bacteria and fungi .
Against Gram-negative Bacteria: The compound has shown antimicrobial activities against two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli . These bacteria can cause various diseases such as pneumonia, urinary tract infections, wound and burn infections, bacteraemia, and septicaemia in non-immune hosts .
Against Gram-positive Bacteria: The compound also exhibits antimicrobial activities against two Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis . These bacteria can cause various human infections from superficial skin and soft tissue infections to life-threatening endocarditis, toxic-shock syndrome, and necrotizing pneumonia .
Against Fungal Species: The compound has shown a significant growth inhibitory activity against a fungal species, Aspergillus niger . The compound’s MIC (Minimum Inhibitory Concentration) value was 3.125 μg/mL, which was comparable to 8-hydroxyquinoline (2.5 μg/mL) and terbinafine (1.25 μg/mL) against A. niger .
Synthesis of Quinoline Ethers
The compound is used in the synthesis of a series of 8-benzyloxy-substituted quinoline ethers . This synthesis is carried out using a known convenient synthetic procedure under mild condition via a simple nucleophilic substitution reaction .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like egfr . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
It’s suggested that the benzyloxy moiety might help in increasing egfr kinase inhibitory activity . This suggests that the compound could potentially inhibit the activity of EGFR, thereby controlling the processes regulated by this protein.
Biochemical Pathways
The inhibition of egfr kinase activity suggests that it could affect pathways related to cell proliferation and survival
Result of Action
Similar compounds have shown significant growth inhibitory activity against certain bacterial and fungal species . This suggests that 8-(Benzyloxy)-2-methylquinoline could potentially have antimicrobial properties.
Safety and Hazards
properties
IUPAC Name |
2-methyl-8-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYORLIWUDPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322551 | |
Record name | 2-methyl-8-phenylmethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Benzyloxy)-2-methylquinoline | |
CAS RN |
93315-49-2 | |
Record name | 2-methyl-8-phenylmethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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